molecular formula C15H22BrNO3 B2493447 2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide CAS No. 449169-56-6

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide

Cat. No. B2493447
CAS RN: 449169-56-6
M. Wt: 344.249
InChI Key: MNGVUSLLNZWBOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including those with bromo and tert-butyl groups, typically involves multi-step reaction sequences. A notable method involves the Leuckart reaction, which is a reductive amination procedure used to synthesize amine compounds. This process has been utilized to achieve compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities due to the presence of bromo, tert-butyl, and nitro groups in the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016). Another method involves alkylation and nitration steps starting from p-acetamidophenol to synthesize related acetamide compounds, showcasing the versatility in creating complex acetamide derivatives (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques help in determining the structural assignments of newly synthesized compounds. For example, the synthesis and characterization of related acetamide derivatives involved detailed spectroscopic analysis to confirm their molecular structures (Belay, Kinfe, & Muller, 2012).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions that highlight their reactivity and potential application in different fields. Hydrogen bonding plays a significant role in the chemical behavior of these compounds, as evidenced by studies on substituted N-(2-hydroxyphenyl)acetamides (Romero & Margarita, 2008). The presence of bromo and tert-butyl groups affects the compound's reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the presence of bromo and tert-butyl groups in the molecule can alter its polarity and, consequently, its solubility in various solvents. The crystal structure analysis provides insights into the compound's solid-state properties, including its molecular arrangement and hydrogen bonding patterns (Xiao, Ouyang, Qin, Xie, & Yang, 2009).

Chemical Properties Analysis

The chemical properties of 2-(4-Bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide and related compounds, such as reactivity towards various chemical agents, stability under different conditions, and potential for functional group transformations, are critical for their application in synthetic chemistry and material science. Studies on the chemoselective acetylation of aminophenols to acetamides highlight the importance of understanding the compound's chemical behavior for its application in synthesizing pharmacologically active molecules (Magadum & Yadav, 2018).

Scientific Research Applications

Leuckart Synthesis and Pharmacological Assessment

A study discussed the synthesis of novel acetamide derivatives through a multi-step reaction sequence starting from the Leuckart reaction. These compounds, including variations with bromo and tert-butyl groups, were evaluated for cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects, demonstrating significant activities. This highlights the compound's potential in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation in Drug Synthesis

Another research explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This process utilized immobilized lipase as a catalyst, emphasizing the role of specific acetamide derivatives in pharmaceutical manufacturing processes (Magadum & Yadav, 2018).

Environmental Impact of Halide Ions

Research evaluated the effects of halide ions on the degradation of acetaminophen in water treatment, focusing on the role of bromide ions. This study is crucial for understanding the environmental behavior of bromophenol derivatives and their impact on water treatment processes (Li et al., 2015).

Antioxidant Activities of Phenols

The antioxidant properties of various phenols, including those with tert-butyl and methoxy groups, were analyzed, highlighting their potential application in food and pharmaceutical fields as natural antioxidants. This study underscores the importance of such compounds in developing antioxidant-rich products (Li, Li, Gloer, & Wang, 2012).

properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-15(2,3)12-9-11(16)5-6-13(12)20-10-14(18)17-7-8-19-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGVUSLLNZWBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide

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